Histidine, 3-methyl-, methyl ester (ACI)

CAS No.:

Cat. No.: VC18140310

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

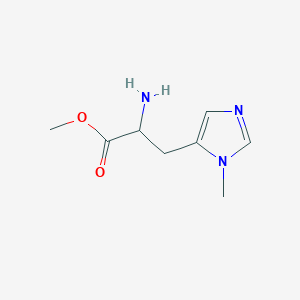

| IUPAC Name | methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

| Standard InChI Key | KSVGMEHIGJQRQB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1CC(C(=O)OC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . Its IUPAC name, methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate, reflects three key modifications:

-

Esterification: Replacement of the carboxyl group’s hydroxyl with a methyl ester (–OCH₃).

-

Methylation: Addition of a methyl group (–CH₃) at the imidazole ring’s N1 position.

-

Chirality: Retention of the L-configuration at the α-carbon .

The stereochemistry is critical for biological activity, as evidenced by its specific rotation of D = -17 ± 2° (C=1 in MeOH) .

Table 1: Key Identifiers and Physical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure:

Synthesis and Optimization

Advanced Silane-Mediated Synthesis

A breakthrough method employs trimethylchlorosilane (TMSCl) as a coupling agent. This protocol, optimized at room temperature, achieves yields exceeding 85% while minimizing racemization :

-

Reaction Setup: Histidine (0.1 mol) is suspended in methanol (100 mL) with TMSCl (0.2 mol).

-

Mechanism: TMSCl activates the carboxyl group, facilitating nucleophilic attack by methanol.

-

Workup: Solvent removal under reduced pressure yields the hydrochloride salt .

This method is compatible with N-methylated amino acids, enabling scalable production of Histidine, 3-methyl-, methyl ester .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural mimicry of histidine—a key residue in neurotransmitter biosynthesis—makes it valuable for:

-

Neurological Drug Candidates: As a precursor for histamine receptor modulators .

-

Antioxidant Agents: Its imidazole ring scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress .

Protein and Peptide Engineering

Incorporating N'-methyl groups enhances peptide stability against proteolytic degradation. For example:

-

Drug Delivery Systems: Methylation improves lipophilicity, enhancing blood-brain barrier penetration .

-

Enzyme Substitutes: Used in assays to study histidine-decarboxylase kinetics .

Biochemical Probes

-

Hydrogen Bonding Studies: Protonated forms exhibit intramolecular hydrogen bonding between the amino group and imidazole nitrogen, stabilizing tertiary structures.

-

Isotopic Labeling: ¹³C-labeled derivatives track metabolic pathways in vivo .

Derivatives and Analogues

L-Histidine Methyl Ester Dihydrochloride

This water-soluble derivative (C₇H₁₁ClN₃O₂·2HCl) is preferred for in vitro studies due to its enhanced solubility in polar solvents.

N-Methacryloyl-L-Histidine Methyl Ester

A polymerizable derivative (HMDB0255167) used in molecular imprinting for affinity chromatography .

Research Frontiers

Racemization Studies

Current efforts aim to quantify racemization during synthesis, as even minor enantiomeric impurities can invalidate biological data .

Exposome Relevance

Detected in human blood as part of the exposome, its long-term health impacts warrant epidemiological study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume